Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate
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Overview
Description
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate is a synthetic organic compound characterized by its unique structure, which includes a biphenyl group, a trifluoromethyl group, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonium salt.
Formation of the Furoate Ester: The furoate ester can be synthesized through an esterification reaction, where a furoic acid derivative reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the furoate ester group may be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the biphenyl group to a cyclohexyl group, altering the compound’s structural and electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Functionalized derivatives with various substituents replacing the trifluoromethyl group.
Scientific Research Applications
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Ethyl 5-(biphenyl-4-yl)-2-(trifluoromethyl)-3-furoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Ethyl 5-(phenyl)-2-(trifluoromethyl)-3-furoate and Ethyl 5-(biphenyl-4-yl)-2-(methyl)-3-furoate share structural similarities.
Uniqueness: The presence of the biphenyl group and the trifluoromethyl group in this compound imparts unique electronic and steric properties, making it distinct from other related compounds.
Properties
IUPAC Name |
ethyl 5-(4-phenylphenyl)-2-(trifluoromethyl)furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3/c1-2-25-19(24)16-12-17(26-18(16)20(21,22)23)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDFCUIFJTZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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